Flumatinib-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H29F3N8O |

|---|---|

Molecular Weight |

565.6 g/mol |

IUPAC Name |

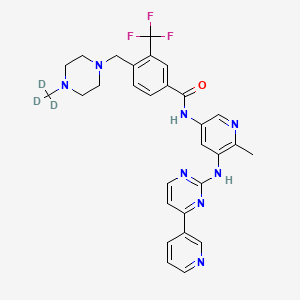

N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-3-pyridinyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]-3-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C29H29F3N8O/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38)/i2D3 |

InChI Key |

BJCJYEYYYGBROF-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F |

Canonical SMILES |

CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Flumatinib-d3: A Technical Guide for Researchers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flumatinib-d3

This compound is the deuterated form of Flumatinib, a potent and selective second-generation tyrosine kinase inhibitor (TKI). While Flumatinib itself is the active pharmaceutical ingredient, this compound serves a critical role in the research and development of this therapeutic agent. The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the Flumatinib molecule results in a compound with a slightly higher molecular weight. This key difference makes this compound an ideal internal standard for bioanalytical assays, particularly for pharmacokinetic (PK) and drug metabolism studies.

The primary application of this compound is in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to its chemical identity with Flumatinib, this compound co-elutes and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z). This allows for precise and accurate quantification of Flumatinib in complex biological matrices such as plasma and tissue samples. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis as it effectively corrects for variability in sample preparation and matrix effects.[1][2]

Flumatinib: Mechanism of Action and Therapeutic Target

Flumatinib is a targeted cancer therapy primarily used in the treatment of chronic myeloid leukemia (CML).[3] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of Philadelphia chromosome-positive (Ph+) CML.[3] By binding to the ATP-binding site of the BCR-ABL kinase domain, Flumatinib blocks its downstream signaling pathways, thereby inhibiting the proliferation of cancer cells and inducing apoptosis.[3]

Beyond BCR-ABL, Flumatinib also shows inhibitory activity against other tyrosine kinases, including platelet-derived growth factor receptor (PDGFR) and c-KIT, making it a subject of research for other malignancies such as gastrointestinal stromal tumors (GISTs).

Signaling Pathway of Flumatinib's Target

References

- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Flumatinib-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Flumatinib-d3 as an internal standard in bioanalytical assays, a critical component in the drug development and pharmacokinetic analysis of Flumatinib. The guide details the underlying principles of its use, experimental protocols, and the mechanism of action of the parent compound, Flumatinib.

Introduction to Flumatinib

Flumatinib is a potent, second-generation tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action involves the inhibition of the BCR-ABL tyrosine kinase, an abnormal enzyme produced by the Philadelphia chromosome, which is a hallmark of chronic myeloid leukemia (CML).[1] By targeting this enzyme, Flumatinib effectively disrupts the signaling pathways that drive the proliferation of leukemic cells and their resistance to apoptosis. Additionally, Flumatinib has been shown to inhibit other kinases implicated in oncogenesis, including platelet-derived growth factor receptor (PDGFR) and c-Kit, broadening its therapeutic potential.

Signaling Pathway of Flumatinib

The BCR-ABL fusion protein possesses constitutively active tyrosine kinase activity, leading to the autophosphorylation of various downstream substrates. This aberrant signaling activates multiple pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and inhibit apoptosis. Flumatinib acts as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby blocking these downstream oncogenic signals.

The Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of an analyte in a biological matrix. The IS is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples, prior to sample processing.

The primary function of the IS is to compensate for the variability inherent in the analytical procedure. This includes variations in sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, as well as fluctuations in the LC-MS/MS instrument's performance, such as injection volume and ionization efficiency. By measuring the ratio of the analyte's response to the IS's response, these variabilities can be normalized, leading to more reliable and reproducible results.

This compound as a Stable Isotope-Labeled Internal Standard

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. This compound is the deuterated analog of Flumatinib, where three hydrogen atoms have been replaced by deuterium atoms. This substitution results in a compound that is chemically identical to Flumatinib but has a different mass.

The mechanism of action of this compound as an internal standard relies on the following principles:

-

Co-elution: Due to its identical chemical structure, this compound exhibits the same chromatographic behavior as Flumatinib, meaning they elute from the liquid chromatography column at the same time.

-

Similar Ionization Efficiency: this compound and Flumatinib have nearly identical ionization efficiencies in the mass spectrometer's ion source. This means they are affected similarly by matrix effects, which are the suppression or enhancement of ionization caused by other components in the biological sample.

-

Mass Differentiation: The mass difference between this compound and Flumatinib allows for their simultaneous but distinct detection by the mass spectrometer.

By co-eluting and having similar ionization efficiencies, any variations in the analytical process that affect Flumatinib will affect this compound to the same extent. Therefore, the ratio of their peak areas remains constant, even if the absolute responses fluctuate, ensuring accurate quantification.

Experimental Protocol: Quantification of Flumatinib in Human Plasma

The following is a representative experimental protocol for the quantification of Flumatinib in human plasma using this compound as an internal standard, based on established methodologies for similar analyses.[2]

Materials and Reagents

-

Flumatinib reference standard

-

This compound internal standard

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Human plasma (drug-free)

-

Deionized water

Sample Preparation

-

Spiking of Internal Standard: To 50 µL of plasma sample (calibrator, quality control, or unknown), add a fixed amount of this compound working solution.

-

Protein Precipitation: Add 150 µL of methanol to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Isocratic: Methanol:5mM Ammonium Acetate:Formic Acid (60:40:0.4, v/v/v)[2] |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | Approximately 4.2 minutes[2] |

Mass Spectrometry:

| Parameter | Flumatinib | This compound (Predicted) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) | MRM |

| Precursor Ion (m/z) | 563[2] | 566 |

| Product Ion (m/z) | 463[2] | 466 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |

Note: The mass transition for this compound is predicted based on the reported transition for Flumatinib, assuming the deuterium labels are on a stable part of the molecule that is retained in the product ion.

Calibration and Quantification

Calibration curves are constructed by plotting the peak area ratio of Flumatinib to this compound against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x² is typically used. The concentration of Flumatinib in unknown samples is then determined from this calibration curve.

Calibration Curve Parameters:

| Parameter | Value |

| Linear Range | 0.400 - 400 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |

| Precision | ≤15% Relative Standard Deviation (≤20% at LLOQ) |

Workflow Visualization

The following diagram illustrates the bioanalytical workflow for the quantification of Flumatinib using this compound as an internal standard.

Conclusion

This compound serves as an exemplary internal standard for the bioanalytical quantification of Flumatinib. Its mechanism of action is rooted in the principles of stable isotope dilution, where its chemical identity to the analyte ensures it effectively tracks and corrects for analytical variability. The use of this compound in a validated LC-MS/MS method, as outlined in this guide, enables researchers, scientists, and drug development professionals to obtain accurate and precise pharmacokinetic data, which is essential for the safe and effective clinical development of Flumatinib.

References

Flumatinib-d3: A Technical Guide for Researchers and Drug Development Professionals

An in-depth technical guide on the commercial availability, suppliers, and core applications of Flumatinib-d3, a deuterated analog of the potent tyrosine kinase inhibitor, Flumatinib. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.

Commercial Availability and Suppliers

This compound is commercially available from various suppliers specializing in research chemicals and stable isotope-labeled compounds. These suppliers offer this compound for research purposes, particularly for use as an internal standard in pharmacokinetic and bioanalytical studies.

Key suppliers identified include:

-

MedChemExpress: A supplier of a wide range of research chemicals and biochemicals, including stable isotope-labeled compounds.[1][2]

-

Cayman Chemical: Offers a variety of biochemicals for research, including analytical standards. While a direct listing for this compound was not found, they are a known supplier of Flumatinib and other related compounds.[3][4]

-

Toronto Research Chemicals (TRC): Specializes in the synthesis of complex organic chemicals for biomedical research and provides a comprehensive catalog of compounds, including stable isotope-labeled standards.[5][6][7][8][9]

It is recommended to contact these suppliers directly to inquire about current stock, pricing, and available formulations.

Quantitative Data

The following tables summarize the typical quantitative data for this compound, based on information available for similar deuterated compounds and the non-labeled parent drug. A certificate of analysis should be requested from the supplier for batch-specific data.

Table 1: General Product Specifications

| Parameter | Specification | Source |

| Product Name | This compound (HHGV678-d3) | [1] |

| Synonyms | HHGV678-d3 | [1] |

| Molecular Formula | C₂₉H₂₆D₃F₃N₈O | [1] |

| Molecular Weight | 565.61 g/mol | [1] |

| Appearance | White to off-white solid | [10][11] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [10][11] |

Table 2: Quality Control Data (Representative)

| Parameter | Specification | Source |

| Purity (HPLC) | ≥98% | [3][10][11] |

| Isotopic Enrichment | ≥98% (d₃) | [10][11] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₃); ≤1% d₀ | [12] |

| Identity (¹H-NMR, MS) | Conforms to structure | [10][11][13] |

Experimental Protocols: Bioanalytical Quantification of Flumatinib using this compound

This compound is an ideal internal standard for the quantification of Flumatinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology adapted from established protocols for tyrosine kinase inhibitors.[14][15][16][17][18]

Materials and Reagents

-

Flumatinib analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

-

Spike Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized based on expected Flumatinib levels).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Conditions

-

LC System: UPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: Optimized to achieve separation of Flumatinib and this compound from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions:

-

Flumatinib: Precursor ion > Product ion (to be determined by infusion)

-

This compound: Precursor ion > Product ion (to be determined by infusion)

-

Signaling Pathways of Flumatinib Targets

Flumatinib is a potent inhibitor of the Bcr-Abl fusion protein, as well as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[4] Understanding the signaling pathways regulated by these kinases is crucial for elucidating the mechanism of action of Flumatinib.

Bcr-Abl Signaling Pathway

The constitutively active Bcr-Abl tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML). It activates multiple downstream pathways that promote cell proliferation and survival.[19][20][21][22][23]

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a key role in cell growth, proliferation, and migration.[24][25][26]

c-Kit Signaling Pathway

c-Kit is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), activates downstream signaling pathways involved in cell survival, proliferation, and differentiation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (HHGV678-d3) | 稳定同位素 | MCE [medchemexpress.cn]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Pharmaceutical - ACI Sciences [acisciences.com]

- 6. chromspec.com [chromspec.com]

- 7. Toronto Research Chemicals – Bioquote [bioquote.com]

- 8. LGC Group [www2.lgcgroup.com]

- 9. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. assets.lgcstandards.com [assets.lgcstandards.com]

- 14. Ultrafast Online SPE-MS/MS Method for Quantification of 3 Tyrosine Kinase Inhibitors in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.rug.nl [research.rug.nl]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Reactome | Signaling by PDGFR in disease [reactome.org]

- 26. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Flumatinib-d3

This guide provides comprehensive safety information and handling procedures for Flumatinib-d3, a deuterated analog of Flumatinib. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates data from the available SDS for Flumatinib and Flumatinib mesylate. The core chemical properties and biological activity are expected to be comparable, though pharmacokinetic profiles may differ. This guide is intended for researchers, scientists, and professionals in drug development.

Section 1: Chemical and Physical Properties

This compound is a stable, isotope-labeled version of Flumatinib, an orally bioavailable tyrosine kinase inhibitor.[1] The substitution of hydrogen with deuterium can influence the drug's metabolic profile.[1]

| Property | Flumatinib | Flumatinib Mesylate | This compound |

| Molecular Formula | C29H29F3N8O[2][3] | C30H33F3N8O4S[4][5] | C29H26D3F3N8O[1] |

| Molecular Weight | 562.6 g/mol [2][3] | 658.7 g/mol [4] | 565.61 g/mol [1] |

| CAS Number | 895519-90-1[2][3] | 895519-91-2[5][6] | Not available |

| Appearance | Solid[3] | Crystalline solid | Solid |

| Purity | ≥98%[3] | >97%[6] | Not specified |

| UV/Vis. | λmax: 239, 273 nm[3] | Not specified | Not specified |

| Solubility | Soluble in DMSO (~2 mg/ml), slightly soluble in ethanol and DMF. Soluble in PBS (pH 7.2) at ~0.25 mg/ml.[3] | Not specified | Not specified |

| Storage | -20°C[3] | -20°C for long term, 2-8°C for short term[6] | -20°C |

| Stability | ≥4 years at -20°C[3] | Not specified | Not specified |

Section 2: Hazard Identification and Safety Precautions

As a potent tyrosine kinase inhibitor, this compound should be handled with care. The following hazard information is based on the non-deuterated form.

GHS Classification (based on Flumatinib Mesylate):

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[5]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[5]

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[5]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[5]

Precautionary Statements:

-

Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

-

Response: If swallowed, call a poison center or doctor if you feel unwell. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[6][7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Section 3: Handling and Personal Protective Equipment (PPE)

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid dust formation.

Personal Protective Equipment:

-

Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[6]

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.[6]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[6]

-

Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.[6]

Hygiene Measures:

Section 4: Accidental Release Measures and First Aid

Accidental Release:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[6]

-

Methods for Cleaning Up: Sweep up the solid material, place it in a suitable, closed container for disposal. Avoid generating dust.[6]

First Aid:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

Section 5: Biological Activity and Signaling Pathway

Flumatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase.[8] It also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-Kit.[2][4] This inhibition blocks the downstream signaling pathways that are crucial for the proliferation of cancer cells in diseases like chronic myeloid leukemia (CML).[2][4]

Caption: this compound inhibits Bcr-Abl, PDGFR, and c-Kit signaling.

Section 6: Experimental Protocols

Preparation of Stock Solutions:

-

Flumatinib is typically supplied as a solid.[3] To prepare a stock solution, dissolve the compound in an appropriate organic solvent such as DMSO, ethanol, or DMF.[3] For example, a stock solution in DMSO can be prepared at a concentration of approximately 2 mg/mL.[3] It is recommended to purge the solvent with an inert gas before dissolving the compound.[3]

Preparation of Aqueous Solutions:

-

For biological experiments, further dilutions from the stock solution into aqueous buffers or isotonic saline should be made.[3] Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[3]

-

Organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers, such as PBS (pH 7.2), to a solubility of approximately 0.25 mg/mL.[3] Aqueous solutions are not recommended for storage for more than one day.[3]

Caption: Workflow for preparing this compound solutions for experiments.

Section 7: Toxicological and Clinical Information

-

Human Metabolism: In humans, Flumatinib is metabolized primarily through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis.[9]

-

Adverse Events: In clinical studies, common adverse events associated with Flumatinib include hematologic toxicities, diarrhea, elevated creatinine levels, and hepatic insufficiency.[10] A phase III trial comparing Flumatinib to Imatinib found that diarrhea and alanine transaminase elevation were more frequent with Flumatinib.[8]

This technical guide is for informational purposes only and should not be considered a substitute for a formal Safety Data Sheet. Always consult the most up-to-date SDS for any chemical before use and follow all institutional safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flumatinib | C29H29F3N8O | CID 46848036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Flumatinib Mesylate | C30H33F3N8O4S | CID 46910592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. biocrick.com [biocrick.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Flumatinib versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase III, Randomized, Open-label, Multi-center FESTnd Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of flumatinib as later-line therapy in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Flumatinib in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Flumatinib in human plasma. The method utilizes Flumatinib-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time suitable for high-throughput analysis. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Flumatinib.

Introduction

Flumatinib is a potent second-generation tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1] It has shown significant efficacy in the treatment of CML, and its therapeutic window necessitates accurate and reliable methods for its quantification in biological matrices to support pharmacokinetic and pharmacodynamic studies.[2][3] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the overall quality of the analytical data.

Mechanism of Action

Flumatinib exerts its antineoplastic effect by inhibiting the constitutively active BCR-ABL tyrosine kinase.[1] This aberrant kinase promotes the proliferation of leukemic cells and their resistance to apoptosis.[1] By blocking the ATP binding site of the kinase, Flumatinib inhibits the phosphorylation of downstream signaling proteins, thereby disrupting the signal transduction pathways that drive CML cell growth and survival.[1][4] This targeted inhibition leads to a reduction in leukemic cell counts and can induce hematologic and cytogenetic remission in CML patients.[1]

Experimental

Materials and Reagents

-

Flumatinib and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (K2EDTA)

Sample Preparation

-

Thaw plasma samples and reference standards at room temperature.

-

Prepare a stock solution of Flumatinib and this compound in methanol.

-

Create a series of calibration standards and quality control (QC) samples by spiking the appropriate amount of Flumatinib stock solution into blank human plasma.

-

To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution (this compound in methanol).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 5 mM Ammonium Acetate with 0.4% Formic Acid in Water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.4 mL/min

-

Gradient: Isocratic at 60% B

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

Run Time: 4.2 minutes[2]

Mass Spectrometry

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Flumatinib | 563.0 | 463.0 |

| This compound | 566.0 | 466.0 |

Note: The MRM transition for this compound is deduced based on the fragmentation pattern of Flumatinib, which involves the loss of the methylpiperazine moiety. The addition of three deuterium atoms increases the mass of both the precursor and the resulting product ion by 3 Da.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Flumatinib in human plasma.

Linearity

The method was linear over a concentration range of 0.400 to 400 ng/mL for Flumatinib.[2] The coefficient of determination (r²) was consistently ≥ 0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Flumatinib | Low | < 8.5% | < 8.5% | ± 2.2% |

| Medium | < 8.5% | < 8.5% | ± 2.2% | |

| High | < 8.5% | < 8.5% | ± 2.2% |

Data adapted from a similar study.[2]

Recovery

The extraction recovery of Flumatinib from human plasma was consistent and reproducible across the different QC levels.

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for Flumatinib quantification.

Flumatinib Signaling Pathway

Caption: Flumatinib inhibits BCR-ABL signaling pathways.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Flumatinib in human plasma. The use of a deuterated internal standard, this compound, ensures the reliability of the results. This method is well-suited for application in clinical and research settings to support the development and therapeutic monitoring of Flumatinib.

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. texilajournal.com [texilajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. A validated UPLC–MS/MS method for simultaneous determination of imatinib, dasatinib and nilotinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantification of Flumatinib in Human Plasma using LC-MS/MS with Flumatinib-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Flumatinib is a potent second-generation tyrosine kinase inhibitor (TKI) that has shown significant efficacy in the treatment of chronic myeloid leukemia (CML).[1] Accurate and reliable quantification of Flumatinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a detailed protocol for the determination of Flumatinib in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, Flumatinib-d3, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method

This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive ion Multiple Reaction Monitoring (MRM) mode. Flumatinib is quantified by the ratio of its peak area to that of the internal standard, this compound.

Materials and Reagents

| Material/Reagent | Supplier | Grade |

| Flumatinib | Commercially Available | ≥98% purity |

| This compound | Commercially Available | ≥98% purity, isotopic purity ≥99% |

| Methanol | Fisher Scientific or equivalent | LC-MS Grade |

| Acetonitrile | Fisher Scientific or equivalent | LC-MS Grade |

| Formic Acid | Sigma-Aldrich or equivalent | LC-MS Grade |

| Ammonium Acetate | Sigma-Aldrich or equivalent | LC-MS Grade |

| Water | Milli-Q® or equivalent | Ultrapure |

| Human Plasma (K2EDTA) | BioIVT or equivalent | Pooled, drug-free |

Experimental Protocol

Stock and Working Solution Preparation

4.1.1. Flumatinib Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Flumatinib and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

4.1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol to obtain a 1 mg/mL stock solution.

4.1.3. Flumatinib Working Solutions for Calibration Curve and Quality Controls: Prepare a series of working solutions by serially diluting the Flumatinib stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

4.1.4. This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.

Sample Preparation

-

Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.

-

Add 50 µL of blank plasma, calibration standard, QC, or study sample to the appropriately labeled tubes.

-

Add 150 µL of the this compound internal standard working solution (100 ng/mL in methanol) to all tubes except the blank. To the blank tube, add 150 µL of methanol.

-

Vortex each tube for 30 seconds to precipitate the plasma proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

4.3.1. Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Isocratic: 60% Methanol, 40% 5mM Ammonium Acetate with 0.4% Formic Acid[2] |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | Approximately 5 minutes |

4.3.2. Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Sciex Triple Quad™ 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Flumatinib | 563.2 | 463.3 | 150 | 35 |

| This compound | 566.2* | 463.3 | 150 | 35 |

*Disclaimer: The precursor ion for this compound is an estimated value assuming deuteration on the N-methyl group of the piperazine moiety. This value should be confirmed experimentally.

Data Analysis and Quantification

The concentration of Flumatinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. A linear regression with a weighting factor of 1/x² is typically used for the calibration. The concentrations of Flumatinib in the QC and unknown samples are then interpolated from this calibration curve.

Method Performance Characteristics (Expected)

The following table summarizes the expected performance characteristics of the method based on similar validated assays.[2]

Table 2: Expected Method Performance

| Parameter | Acceptance Criteria |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |

| LLOQ | 1 ng/mL |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤15% (≤20% at LLOQ) |

| Recovery | >85% |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Stable under various storage and handling conditions (to be determined during validation) |

Experimental Workflow Diagram

Caption: Workflow for Flumatinib quantification in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Flumatinib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this protocol suitable for regulated bioanalysis in support of clinical and non-clinical studies. It is recommended to perform a full method validation according to the relevant regulatory guidelines (e.g., FDA, EMA) before applying this protocol to the analysis of study samples.

References

- 1. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application of Flumatinib-d3 in Clinical Pharmacokinetic Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Flumatinib is a potent, second-generation breakpoint cluster region-abelson (BCR-ABL) tyrosine kinase inhibitor (TKI) utilized in the treatment of chronic myeloid leukemia (CML).[1][2] To accurately characterize its pharmacokinetic profile in clinical studies, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard (IS), such as Flumatinib-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting, deuterated internal standard normalizes for variations in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision in the quantification of Flumatinib in biological matrices.

This document provides detailed application notes and protocols for the use of this compound in clinical pharmacokinetic studies of Flumatinib.

Mechanism of Action

Flumatinib exerts its antineoplastic effect by inhibiting the BCR-ABL tyrosine kinase, the hallmark of CML.[3] This inhibition blocks the downstream signaling pathways that are crucial for the proliferation and survival of leukemic cells. Additionally, Flumatinib has been shown to inhibit other tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-Kit.[4][5]

Caption: Simplified signaling pathway of Flumatinib's mechanism of action.

Pharmacokinetic Profile of Flumatinib

Clinical studies have characterized the pharmacokinetic profile of Flumatinib following oral administration. The key parameters are summarized in the tables below. Flumatinib is metabolized in the liver, with the major circulating metabolites being N-desmethyl flumatinib (M1) and an amide hydrolysis product (M3).[6]

Table 1: Single-Dose Pharmacokinetic Parameters of Flumatinib in CML Patients[1][2]

| Parameter | 400 mg (n=14) | 600 mg (n=15) |

| Cmax (ng/mL) | 38.0 ± 12.5 | 61.9 ± 50.0 |

| Tmax (hr) | 2.0 (median) | 2.0 (median) |

| AUC0-t (ng·h/mL) | 536.3 ± 179.9 | 746.7 ± 534.7 |

| AUC0-∞ (ng·h/mL) | 564.3 ± 196.7 | 777.4 ± 550.2 |

| t1/2 (hr) | 16.0 | 16.9 |

Table 2: Multiple-Dose Pharmacokinetic Parameters of Flumatinib in CML Patients (Steady State)[1][7]

| Parameter | 400 mg (once daily) | 600 mg (once daily) |

| Accumulation Ratio | ~4.1-fold | ~3.4-fold |

Experimental Protocol: Quantification of Flumatinib in Human Plasma using this compound by LC-MS/MS

This protocol is adapted from validated methods for Flumatinib and other tyrosine kinase inhibitors, incorporating this compound as the internal standard.

Materials and Reagents

-

Flumatinib analytical standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Human plasma (blank, from healthy volunteers)

-

Ultrapure water

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flumatinib and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Flumatinib stock solution with methanol:water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL.

Sample Preparation

Caption: Workflow for plasma sample preparation.

LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium acetate with 0.4% formic acid in water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 60% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Parameter | Flumatinib | This compound |

| Ionization Mode | ESI Positive | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 563 | 566 |

| Product Ion (m/z) | 463 | 466 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | Optimized for the instrument | Optimized for the instrument |

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of Flumatinib and this compound in blank plasma from at least six different sources.

-

Linearity: A linear calibration curve should be established over the expected concentration range in plasma (e.g., 0.4 - 400 ng/mL). The coefficient of determination (r²) should be ≥ 0.99.

-

Precision and Accuracy: Intra- and inter-day precision (as relative standard deviation, RSD) should be ≤ 15% (≤ 20% at the lower limit of quantification, LLOQ). Accuracy (as relative error, RE) should be within ±15% (±20% at the LLOQ).

-

Recovery and Matrix Effect: Consistent and reproducible recovery of Flumatinib and this compound from plasma. The matrix effect should be assessed to ensure it does not impact quantification.

-

Stability: Stability of Flumatinib in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

| Parameter | Flumatinib |

| Linearity Range (ng/mL) | 0.400 - 400 |

| Intra-day Precision (%RSD) | < 8.5 |

| Inter-day Precision (%RSD) | < 8.5 |

| Accuracy (%RE) | ± 2.2 |

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalysis provides a highly selective, sensitive, and accurate method for the quantification of Flumatinib in clinical pharmacokinetic studies. This robust methodology is crucial for understanding the absorption, distribution, metabolism, and excretion of Flumatinib, thereby supporting optimal dose selection and patient management in the treatment of CML. The detailed protocols and data presented herein serve as a valuable resource for researchers and clinicians in the field of oncology drug development.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of flumatinib and its two major metabolites in plasma of chronic myelogenous leukemia patients by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening Assays Incorporating Flumatinib Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumatinib is a potent, orally bioavailable tyrosine kinase inhibitor (TKI) that targets the BCR-ABL fusion protein, platelet-derived growth factor receptor (PDGFR), and mast/stem cell growth factor receptor (c-Kit).[1] Its efficacy in chronic myeloid leukemia (CML) and against certain TKI-resistant mutations makes it and its derivatives, such as the deuterated analog Flumatinib-d3, valuable tools in drug discovery and development.[2][3] While this compound is often utilized as an internal standard in pharmacokinetic studies, its structural similarity to Flumatinib allows for its incorporation into high-throughput screening (HTS) assays to identify novel kinase inhibitors or to characterize off-target effects.

These application notes provide a framework for developing and implementing robust HTS assays for compounds like Flumatinib and its derivatives, focusing on both biochemical and cell-based approaches. The protocols are designed to be adaptable to specific laboratory instrumentation and research goals.

Signaling Pathways of Flumatinib Targets

Flumatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. Understanding these pathways is crucial for designing relevant screening assays.

Upon activation by their respective ligands (or constitutively in the case of BCR-ABL), these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates cascades, such as the RAS/MAPK and PI3K/AKT pathways, which ultimately drive cell growth, proliferation, and survival.[4]

High-Throughput Screening (HTS) Campaign Workflow

A typical HTS campaign to identify novel inhibitors of Flumatinib's target kinases involves several stages, from assay development to hit validation.

Data Presentation: HTS Assay Performance and Results

The quality and reliability of an HTS assay are determined by statistical parameters such as the Z'-factor and the signal-to-background (S/B) ratio. The Z'-factor is a measure of the statistical effect size and is used to gauge the suitability of an assay for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent.

Table 1: Example Performance Metrics for a Biochemical Kinase Assay

| Parameter | Value | Interpretation |

| Z'-Factor | 0.82 | Excellent separation between positive and negative controls. |

| Signal-to-Background (S/B) | 15 | Robust signal window. |

| CV of Controls | < 5% | High precision and reproducibility. |

| DMSO Tolerance | ≤ 1% | Assay is tolerant to the compound solvent. |

Table 2: Illustrative Primary Screening and Dose-Response Data

| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Hit Confirmation | IC50 (µM) |

| Control (Flumatinib) | 98.5 | Confirmed | 0.025 |

| Compound A | 85.2 | Confirmed | 1.2 |

| Compound B | 45.7 | Not Confirmed | > 50 |

| Compound C | 92.1 | Confirmed | 0.8 |

Experimental Protocols

Protocol 1: Biochemical TR-FRET Kinase Assay (e.g., LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of a target kinase (e.g., c-Kit, PDGFR, or ABL1). The assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.

Materials:

-

Recombinant human kinase (e.g., c-Kit, PDGFR, ABL1)

-

Fluorescein-labeled substrate peptide

-

Terbium-labeled anti-phospho-specific antibody

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution (e.g., 10 mM EDTA in assay buffer)

-

Test compounds (including this compound as a potential reference) dissolved in DMSO

-

Low-volume 384-well assay plates (e.g., white, solid bottom)

-

TR-FRET compatible plate reader

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds in DMSO.

-

Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate. Also, include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Kinase Reaction:

-

Prepare a 2X kinase solution in assay buffer.

-

Prepare a 2X substrate/ATP solution in assay buffer. The optimal concentrations of kinase, substrate, and ATP should be predetermined in the assay development phase.

-

Add 5 µL of the 2X kinase solution to each well containing the compounds and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

-

-

Reaction Incubation:

-

Incubate the plate at room temperature for 60 minutes. The incubation time may need optimization.

-

-

Detection:

-

Prepare a 2X detection solution containing the terbium-labeled antibody and EDTA in stop solution.

-

Add 10 µL of the 2X detection solution to each well to stop the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 620 nm for terbium) after excitation at ~340 nm.

-

Calculate the TR-FRET ratio (Acceptor/Donor) and then determine the percent inhibition for each compound.

-

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the ability of a compound to inhibit the proliferation of a cancer cell line that is dependent on the activity of one of Flumatinib's target kinases (e.g., K562 cells for BCR-ABL).

Materials:

-

K562 (CML) or other suitable cancer cell line

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compounds (including this compound) dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

384-well clear-bottom, white-walled assay plates

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the exponential growth phase and adjust the cell density to a predetermined optimal concentration (e.g., 2,000 cells/well) in the cell culture medium.

-

Dispense 40 µL of the cell suspension into each well of the 384-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Add 10 µL of the diluted compounds to the respective wells. Include vehicle controls (DMSO) and a positive control for cell death (e.g., staurosporine).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add 25 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation relative to the vehicle control.

-

Conclusion

The provided application notes and protocols offer a robust starting point for researchers interested in high-throughput screening of tyrosine kinase inhibitors related to Flumatinib. By leveraging established HTS technologies such as TR-FRET and cell-based proliferation assays, it is possible to efficiently screen large compound libraries to identify novel modulators of BCR-ABL, c-Kit, and PDGFR. Careful assay development and validation are paramount to ensure the generation of high-quality, actionable data in the quest for new therapeutic agents.

References

- 1. Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Discovery of novel PDGFR inhibitors targeting non-small cell lung cancer using a multistep machine learning assisted hybrid virtual screening approach ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06975G [pubs.rsc.org]

Application Note: Quantification of Flumatinib and its Major Metabolites in Human Plasma using a Validated LC-MS/MS Method with Flumatinib-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the simultaneous quantification of Flumatinib and its two major metabolites, N-desmethyl Flumatinib (M1) and amide hydrolysis product (M3), in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard, Flumatinib-d3, to ensure high accuracy and precision. The protocol described herein is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic studies of Flumatinib.

Introduction

Flumatinib is a potent second-generation tyrosine kinase inhibitor developed for the treatment of chronic myeloid leukemia (CML).[1] Understanding its metabolic fate is crucial for optimizing therapeutic regimens and managing potential drug-drug interactions. In humans, Flumatinib is primarily metabolized through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis.[2][3] The major circulating metabolites are N-desmethyl Flumatinib (M1) and an amide hydrolysis product (M3).[4]

Accurate quantification of Flumatinib and its metabolites in biological matrices is essential for pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and effectively corrects for variations in sample preparation and matrix effects, leading to more reliable data.[1][2] This application note details a validated LC-MS/MS method for the simultaneous determination of Flumatinib, M1, and M3 in human plasma, employing this compound as the internal standard.

Metabolic Pathway of Flumatinib

The primary metabolic pathways for Flumatinib involve Phase I reactions, including N-demethylation to form M1 and amide bond cleavage to produce M3.[2]

Figure 1: Major metabolic pathways of Flumatinib.

Experimental Protocols

Materials and Reagents

-

Flumatinib analytical standard

-

N-desmethyl Flumatinib (M1) analytical standard

-

Amide hydrolysis product (M3) analytical standard

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

-

Ultrapure water

Instrumentation

-

A validated LC-MS/MS system, such as a Shimadzu Nexera X2 UPLC system coupled with a Sciex Triple Quad™ 6500+ mass spectrometer, or an equivalent system.

-

Analytical column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.[5]

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Flumatinib, M1, M3, and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Flumatinib, M1, and M3 stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curves and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method is employed for its simplicity and efficiency.[4]

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls, and unknown samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in methanol) to each tube.

-

Vortex mix for 1 minute to precipitate plasma proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 5 mM Ammonium acetate with 0.4% formic acid in water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic: 60% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 4.5 minutes |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Dwell Time | 100 ms |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) |

| Flumatinib | 563.3 | 463.2 |

| M1 | 549.3 | 463.2 |

| M3 | 303.1 | 175.1 |

| This compound | 566.3 | 466.2 |

Method Validation

The analytical method should be validated according to the guidelines of the FDA or EMA for bioanalytical method validation.[7] Key validation parameters include:

-

Linearity: The method demonstrated linearity over the concentration ranges of 0.400-400 ng/mL for Flumatinib, 0.100-100 ng/mL for M1, and 0.200-200 ng/mL for M3.[4]

-

Accuracy and Precision: Intra- and inter-day precision should be less than 15% (RSD), and accuracy should be within ±15% of the nominal concentration.[4]

-

Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of the analytes and the internal standard in blank plasma samples.

-

Matrix Effect: The matrix effect should be assessed to ensure that the ionization of the analytes is not suppressed or enhanced by endogenous plasma components.

-

Recovery: The extraction recovery of the analytes and internal standard should be consistent and reproducible.

-

Stability: The stability of the analytes in plasma should be evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

Experimental Workflow

Figure 2: Experimental workflow for the quantification of Flumatinib and its metabolites.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of Flumatinib, M1, and M3 in human plasma following oral administration.

Table 1: Pharmacokinetic Parameters of Flumatinib and its Metabolites (Single Dose) [8][9]

| Parameter | Flumatinib (400 mg) | Flumatinib (600 mg) | M1 (400 mg) | M1 (600 mg) | M3 (400 mg) | M3 (600 mg) |

| Cmax (ng/mL) | 38.0 ± 12.5 | 61.9 ± 50.0 | 3.8 ± 1.5 | 5.8 ± 3.8 | 11.0 ± 3.9 | 15.1 ± 7.9 |

| Tmax (hr) | 2.0 | 2.0 | 4.0 | 4.0 | 4.0 | 4.0 |

| AUC0-t (ng·h/mL) | 536.3 ± 179.9 | 746.7 ± 534.7 | 73.1 ± 27.9 | 104.5 ± 69.3 | 220.2 ± 76.8 | 285.8 ± 141.6 |

| AUC0-∞ (ng·h/mL) | 564.3 ± 196.7 | 777.4 ± 550.2 | - | - | - | - |

| t1/2 (hr) | 16.0 | 16.9 | - | - | - | - |

Data are presented as mean ± standard deviation or median for Tmax.

Table 2: Linearity and Precision of the LC-MS/MS Method [4]

| Analyte | Linear Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Flumatinib | 0.400 - 400 | < 8.5% | < 8.5% | ± 2.2% |

| M1 | 0.100 - 100 | < 9.8% | < 9.8% | ± 6.0% |

| M3 | 0.200 - 200 | < 10.6% | < 10.6% | ± 9.9% |

Conclusion

The LC-MS/MS method described in this application note provides a reliable and robust tool for the simultaneous quantification of Flumatinib and its major metabolites, M1 and M3, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the highest level of accuracy and precision, which is critical for pharmacokinetic and clinical studies. This detailed protocol can be readily implemented in a bioanalytical laboratory to support the development and clinical application of Flumatinib.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. scispace.com [scispace.com]

- 3. Metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN111072636A - Synthesis method of flumatinib - Google Patents [patents.google.com]

- 5. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Flumatinib-d3 for In Vitro Drug Metabolism Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flumatinib is a potent, second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2][3] Understanding the metabolic fate of new chemical entities like flumatinib is a critical component of drug development, providing insights into pharmacokinetic profiles and potential drug-drug interactions. In vitro metabolism assays, commonly using human liver microsomes (HLMs) or hepatocytes, are standard methods for this purpose.[4][5][6]

The precision and accuracy of these assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[7][8] Flumatinib-d3, a deuterated analog of flumatinib, is an ideal SIL-IS for such studies. It co-elutes with the parent drug, compensating for variations in sample processing and matrix effects, thereby ensuring robust and reliable quantification.[7][9] This document provides detailed protocols for using this compound in the in vitro metabolic stability assessment of flumatinib.

Protocol 1: Metabolic Stability of Flumatinib in Human Liver Microsomes (HLM)

Objective: To determine the in vitro metabolic stability of flumatinib by measuring its rate of disappearance in the presence of human liver microsomes. This compound is used as an analytical internal standard to ensure accurate quantification by LC-MS/MS.

Experimental Workflow Diagram

References

- 1. Pharmacokinetics of single- and multiple-dose flumatinib in patients with chronic phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Flumatinib Mesylate used for? [synapse.patsnap.com]

- 3. Flumatinib, a selective inhibitor of BCR-ABL/PDGFR/KIT, effectively overcomes drug resistance of certain KIT mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioivt.com [bioivt.com]

- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. bioivt.com [bioivt.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 9. texilajournal.com [texilajournal.com]

Application Notes and Protocols for the Quantitative Analysis of Flumatinib and its Internal Standard by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) targeting the BCR-ABL fusion protein, platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] It is primarily used in the treatment of chronic myeloid leukemia (CML).[2] Accurate and precise quantification of Flumatinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the quantitative analysis of Flumatinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a deuterated internal standard, Flumatinib-d3, is ideal for LC-MS/MS analysis, published methods commonly utilize other internal standards such as a structurally related compound or a deuterated version of another TKI. This protocol will detail the use of a commonly cited internal standard.

Quantitative Mass Spectrometry Parameters

The following tables summarize the optimized mass spectrometry parameters for the detection and quantification of Flumatinib and a suitable internal standard. The parameters are for use with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.

Table 1: Mass Spectrometry Parameters for Flumatinib

| Parameter | Value |

| Precursor Ion (Q1) | 563 m/z |

| Product Ion (Q3) | 463 m/z |

| Polarity | Positive |

| Ionization Mode | Electrospray Ionization (ESI) |

Source:[2]

Table 2: Mass Spectrometry Parameters for a suitable Internal Standard (HHGV-E)

| Parameter | Value |

| Precursor Ion (Q1) | 529 m/z |

| Product Ion (Q3) | 429 m/z |

| Polarity | Positive |

| Ionization Mode | Electrospray Ionization (ESI) |

Source:[2]

Experimental Protocol: Quantitative Analysis of Flumatinib in Human Plasma

This protocol outlines a validated method for the determination of Flumatinib in human plasma using LC-MS/MS.

Materials and Reagents

-

Flumatinib analytical standard

-

Internal Standard (e.g., HHGV-E)

-

Methanol (HPLC grade)

-

Ammonium acetate (ACS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., heparin)

-

Ultrapure water

Sample Preparation: Protein Precipitation

-

Thaw plasma samples to room temperature.

-

To 50 µL of plasma, add 150 µL of methanol containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase: Isocratic elution with Methanol : 5mM Ammonium Acetate : Formic Acid (60:40:0.4, v/v/v)[2]

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 38 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ion Source: Electrospray Ionization (ESI) in positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Signaling Pathways of Flumatinib

Flumatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate the mechanism of action of Flumatinib.

Caption: Experimental workflow for Flumatinib quantification.

Caption: Flumatinib mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation of Flumatinib from Flumatinib-d3

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based separation of Flumatinib from its deuterated internal standard, Flumatinib-d3.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Flumatinib and this compound in a question-and-answer format.

Q1: Why am I observing poor resolution or complete co-elution of Flumatinib and this compound peaks?

A1: This is a common issue when using deuterated internal standards due to the "deuterium isotope effect," which can cause slight differences in retention times. Here are the potential causes and solutions:

| Potential Cause | Recommended Solution | Expected Outcome |

| Inappropriate Mobile Phase Composition | Modify the organic-to-aqueous ratio. A lower percentage of organic solvent (e.g., methanol or acetonitrile) can enhance the separation of isotopologues.[1] | Increased separation factor between Flumatinib and this compound. |

| Suboptimal Organic Solvent | If using acetonitrile, consider switching to methanol. Methanol can sometimes offer different selectivity for deuterated and non-deuterated compounds. | Altered retention times and potentially improved resolution. |

| Inadequate Column Chemistry | Ensure you are using a high-resolution C18 column with a small particle size (e.g., ≤ 3 µm). | Sharper peaks and better separation efficiency. |

| Isocratic Elution Too Strong | If using an isocratic method, decrease the percentage of the organic solvent. Alternatively, develop a shallow gradient elution method. | Improved resolution by allowing more interaction time with the stationary phase. |

Q2: My peaks for Flumatinib and/or this compound are tailing. What should I do?

A2: Peak tailing can compromise peak integration and accuracy. The following table outlines potential causes and solutions.

| Potential Cause | Recommended Solution | Expected Outcome |

| Secondary Silanol Interactions | Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or ensure the mobile phase pH is appropriate for Flumatinib (a basic compound). | Symmetrical peak shape and improved peak efficiency. |

| Column Contamination | Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol). | Restoration of peak shape and column performance. |

| Sample Overload | Reduce the injection volume or the concentration of the sample. | Sharper, more symmetrical peaks. |

| Column Void | Replace the analytical column if it has been used extensively or subjected to high pressures. | Restoration of expected peak shape and retention time. |

Q3: I'm observing a drift or sudden shift in the retention times of my analytes. What could be the cause?

A3: Retention time instability can affect the reliability of your results. Here are some common causes and how to address them.

| Potential Cause | Recommended Solution | Expected Outcome |

| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. | Stable and reproducible retention times. |

| Column Temperature Fluctuation | Use a column oven to maintain a constant and consistent column temperature. | Consistent retention times across analytical runs. |

| Pump Malfunction or Leak | Check the pump for pressure fluctuations and inspect for any leaks in the system. | Stable baseline and reproducible retention times. |

| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. | Consistent retention times from the first injection. |

Frequently Asked Questions (FAQs)

Q1: What is the deuterium isotope effect and how does it affect my chromatography?

A1: The deuterium isotope effect is a phenomenon where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, including its lipophilicity.[1][2] In reversed-phase chromatography, this can lead to small differences in retention times between the deuterated (this compound) and non-deuterated (Flumatinib) compounds.[1] This effect can be either "normal" (deuterated compound elutes earlier) or "inverse" (deuterated compound elutes later), depending on the specific interactions with the stationary and mobile phases.[2]

Q2: Is a deuterated internal standard like this compound the best choice for this analysis?

A2: Yes, a stable isotope-labeled internal standard, such as this compound, is generally the preferred choice for quantitative LC-MS/MS analysis.[3] It closely mimics the analyte's behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in extraction recovery.[2][3]